

# A Head-to-Head Comparison of SHP2 Inhibitors: JAB-3068 vs. TNO155

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical and clinical profiles of two key allosteric SHP2 inhibitors.

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways. Its role in activating the RAS-MAPK pathway downstream of receptor tyrosine kinases (RTKs) has made it a compelling target for cancer therapy.[1][2] This has led to the development of several small molecule inhibitors, with JAB-3068 and TNO155 being two prominent examples. This guide provides a comprehensive comparison of these two allosteric SHP2 inhibitors, summarizing their performance based on available experimental data.

# At a Glance: Key Quantitative Data

To facilitate a direct comparison of **JAB-3068** and TNO155, the following tables summarize their key preclinical and clinical parameters.



| Parameter                          | JAB-3068                                        | TNO155                                          | Reference |
|------------------------------------|-------------------------------------------------|-------------------------------------------------|-----------|
| Drug Type                          | Small molecule,<br>allosteric SHP2<br>inhibitor | Small molecule,<br>allosteric SHP2<br>inhibitor | [3][4]    |
| Developer                          | Jacobio<br>Pharmaceuticals                      | Novartis                                        | [5][6]    |
| Development Status                 | Discontinued                                    | Phase I/II Clinical<br>Trials                   | [5][7]    |
| Biochemical IC50                   | 25.8 nM                                         | 11 nM                                           | [6][8]    |
| Cellular IC50 (KYSE-<br>520 cells) | 2.17 μΜ                                         | Not Available                                   | [8]       |

Table 1: General and Biochemical Comparison



| Species                       | Parameter                | TNO155 Value | Reference |
|-------------------------------|--------------------------|--------------|-----------|
| Mouse                         | Clearance<br>(mL/min/kg) | 24           | [6]       |
| Volume of Distribution (L/kg) | 3                        | [6]          |           |
| Half-life (hours)             | 2                        | [6]          | _         |
| Oral Bioavailability (%)      | 78                       | [6]          |           |
| Rat                           | Clearance<br>(mL/min/kg) | 15           | [6]       |
| Volume of Distribution (L/kg) | 7                        | [6]          |           |
| Half-life (hours)             | 8                        | [6]          | _         |
| Oral Bioavailability (%)      | 100                      | [6]          |           |
| Dog                           | Clearance<br>(mL/min/kg) | 4            | [6]       |
| Volume of Distribution (L/kg) | 3                        | [6]          |           |
| Half-life (hours)             | 9                        | [6]          | _         |
| Oral Bioavailability (%)      | >100                     | [6]          |           |
| Monkey                        | Clearance<br>(mL/min/kg) | 6            | [6]       |
| Volume of Distribution (L/kg) | 4                        | [6]          |           |
| Half-life (hours)             | 9                        | [6]          | _         |
|                               |                          |              |           |



| Oral Bioavailability | 60 | [6] |  |
|----------------------|----|-----|--|
| (%)                  | 60 | [6] |  |

Table 2: Preclinical Pharmacokinetic Profile of TNO155 (Detailed preclinical pharmacokinetic data for **JAB-3068** is not publicly available.)

# **Mechanism of Action and Signaling Pathway**

Both **JAB-3068** and TNO155 are allosteric inhibitors of SHP2.[3][4] They bind to a tunnel-like pocket in the protein, stabilizing it in a closed, auto-inhibited conformation. This prevents the N-SH2 domain from binding to phosphotyrosine residues on upstream signaling partners, thereby blocking the catalytic activity of the PTP domain. The primary consequence of SHP2 inhibition is the suppression of the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers and plays a central role in cell proliferation, survival, and differentiation.[3]



Click to download full resolution via product page

Caption: SHP2 Signaling Pathway and Inhibition.

# **Experimental Protocols**



Detailed experimental protocols for the characterization of SHP2 inhibitors are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key assays.

### **Biochemical SHP2 Phosphatase Activity Assay**

This assay quantifies the enzymatic activity of purified SHP2 protein and the inhibitory potential of test compounds.

- Protein Purification: Recombinant full-length or the catalytic domain of human SHP2 is expressed and purified.
- Substrate: A synthetic phosphopeptide or a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is used.
- Reaction: Purified SHP2 is incubated with varying concentrations of the inhibitor (e.g., JAB-3068 or TNO155) in an assay buffer. The enzymatic reaction is initiated by the addition of the substrate.
- Detection: The dephosphorylation of the substrate is measured over time. For DiFMUP, the resulting fluorescence is quantified using a plate reader.
- Data Analysis: The rate of the enzymatic reaction is calculated, and the IC50 value (the
  concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting
  the data to a dose-response curve.

# **Cellular Proliferation Assay**

This assay assesses the effect of SHP2 inhibitors on the growth of cancer cell lines.

- Cell Culture: Cancer cell lines with known dependence on SHP2 signaling (e.g., KYSE-520 esophageal squamous carcinoma cells) are cultured under standard conditions.
- Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the SHP2 inhibitor.
- Incubation: The cells are incubated for a defined period (e.g., 72 hours).



- Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
- Data Analysis: The absorbance or luminescence readings are normalized to untreated controls, and the IC50 value is calculated.

## In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of SHP2 inhibitors in a living organism.

- Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment Administration: Mice are randomized into treatment and control groups. The SHP2 inhibitor is administered orally at a specified dose and schedule.
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., Western blotting for pathway modulation).





Click to download full resolution via product page

Caption: Drug Discovery and Development Workflow.



# **Clinical Development and Future Outlook**

TNO155 is currently being evaluated in several Phase I and II clinical trials, both as a monotherapy and in combination with other targeted agents, such as KRAS G12C inhibitors.[9] Early clinical data for TNO155 have shown a favorable pharmacokinetic profile and evidence of target engagement.[7] The combination strategies are based on the rationale that SHP2 inhibition can overcome resistance to other targeted therapies.

In contrast, the development of **JAB-3068** has been discontinued.[5] While the precise reasons for this decision are not publicly detailed, it highlights the challenges in translating preclinical potency into clinical success.

In conclusion, both **JAB-3068** and TNO155 are potent allosteric inhibitors of SHP2 with demonstrated preclinical activity. However, TNO155 has progressed further in clinical development and has a more extensively characterized preclinical pharmacokinetic profile. The ongoing clinical trials for TNO155 will be crucial in determining the ultimate therapeutic value of SHP2 inhibition in oncology. The story of these two inhibitors underscores the rigorous and often challenging path of drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. JAB-3068 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]



- 8. medchemexpress.com [medchemexpress.com]
- 9. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of SHP2 Inhibitors: JAB-3068 vs. TNO155]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824661#comparing-jab-3068-and-tno155-shp2-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com